Polymorph‑Dependent Melting Point and Residual Solvent: Form I vs. Prior‑Art Amorphous Material vs. Form II
The crystalline Form I of 5‑trityl-4,5,6,7‑tetrahydrothieno[3,2‑c]pyridine melts at 169–170 °C, in sharp contrast to the previously known amorphous form (92–97 °C) that contains 5–25 mol % residual dichloromethane . A second crystalline polymorph, Form II, displays an intermediate melting point of 147–152 °C and is also free of occluded solvent . The characteristic X‑ray powder diffraction peaks for Form I (2θ ± 0.2°: 10.236°, 11.938°, 17.929°, 19.527°, 24.427°) and for Form II (detailed in Table 2 of the patent) provide unambiguous fingerprints that allow procurement of a morphologically uniform, solvent‑free material .
| Evidence Dimension | Melting point and residual dichloromethane content |
|---|---|
| Target Compound Data | Form I: m.p. 169–170 °C; dichloromethane 0 mol % (solvent‑free crystalline); Form II: m.p. 147–152 °C, solvent‑free |
| Comparator Or Baseline | Prior‑art amorphous form: m.p. 92–97 °C; contains 5–25 mol % dichloromethane |
| Quantified Difference | Δm.p. = +72 to +78 °C (Form I vs. amorphous); residual CH₂Cl₂ reduced from ≤ 25 mol % to below detection limit |
| Conditions | Differential scanning calorimetry (melting point) and X‑ray powder diffraction (Bruker D8 Advance, Cu Kα radiation, 40 kV/30 mA, 4–35° 2θ, step size 0.02°) per U.S. Patent 9,169,265 B2 |
Why This Matters
Selection of the crystalline Form I eliminates a genotoxic residual solvent (dichloromethane) and provides a high‑melting, free‑flowing powder that resists sintering during storage, directly improving filtration throughput and ICH Q3C compliance in API manufacturing.
- [1] Ruzsics, G. et al. U.S. Patent 9,169,265 B2. Process for preparing pharmaceutical compounds and intermediate compounds. Issued October 27, 2015. View Source
